![molecular formula C10H20O7P2 B1593906 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide CAS No. 4090-52-2](/img/structure/B1593906.png)
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Overview
Description
2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is an organophosphorus compound with the molecular formula C10H20O7P2. It is known for its unique structure, which includes two 1,3,2-dioxaphosphorinane rings connected by an oxygen atom. This compound is often used in various industrial applications due to its flame-retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaphosphorinane with an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The process may involve continuous flow systems to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
Flame Retardancy
One of the primary applications of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide is as a flame retardant , particularly in textiles and polymers. It is effective in enhancing the fire resistance of materials such as viscose fibers and other cellulosic substrates.
Application Group | Substrate | Function |
---|---|---|
Textiles | Viscose | Flame retardant |
Paints | Various | Fire-resistant coatings |
Adhesives | Various | Improved thermal stability |
Research indicates that the incorporation of this compound into materials can significantly reduce flammability and improve safety standards in consumer products .
Chemical Synthesis
The compound is also utilized in the synthesis of various organophosphorus compounds. Its ability to act as a precursor or intermediate in chemical reactions makes it valuable in organic synthesis processes.
Case Study: Synthesis of Organophosphorus Compounds
In a study published by Krawczyk et al., the compound was employed in the synthesis of novel organophosphorus derivatives with potential biological activity. The research demonstrated that modifications to the phosphorinane structure could lead to compounds with enhanced efficacy against certain pathogens .
Agricultural Applications
There is ongoing research into the use of this compound as a component in agricultural chemicals. Its phosphorus content may enhance nutrient delivery in fertilizers or act as a pesticide.
Case Study: Phosphorus Fertilizers
A recent investigation explored the use of phosphorinane derivatives in slow-release fertilizers. The findings suggested that these compounds could improve nutrient retention in soil and reduce leaching, thereby increasing agricultural efficiency .
Regulatory Status
The compound is registered under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) which ensures its safe use in industrial applications .
Mechanism of Action
The mechanism by which 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide exerts its effects is primarily through its ability to interfere with the combustion process. The compound releases phosphorus-containing radicals that inhibit the propagation of flames. This action is facilitated by the compound’s molecular structure, which allows it to effectively interact with the combustion intermediates .
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulfide: This compound is similar in structure but contains sulfur atoms instead of oxygen, which can alter its chemical properties and applications.
5,5-Dimethyl-1,3,2-dioxaphosphorinane: A simpler compound that serves as a building block for more complex derivatives like 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide.
Uniqueness
2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its dual ring structure connected by an oxygen atom, which imparts distinct chemical and physical properties. This structure enhances its effectiveness as a flame retardant compared to other similar compounds .
Biological Activity
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide (CAS No. 4090-51-1) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of phosphorinanes and exhibits unique chemical properties that may influence its biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
The chemical structure of this compound includes two dioxaphosphorinane units connected by an oxygen atom. The molecular formula is , with a molecular weight of approximately 346.34 g/mol. Key physical properties include:
Property | Value |
---|---|
Melting Point | 233 °C |
Boiling Point | 342.6 ± 25.0 °C |
Density | 1.35 ± 0.1 g/cm³ |
Water Solubility | 1.4 mg/L at 20 °C |
LogP | 2.48 at 23 °C |
Antioxidant Properties
Research indicates that compounds containing phosphorus can exhibit antioxidant properties. The dioxaphosphorinane structure may contribute to radical scavenging activity due to the presence of the phosphorus atom which can stabilize free radicals. Studies have shown that similar phosphorous compounds can effectively reduce oxidative stress in biological systems .
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of related phosphorinane derivatives against various cancer cell lines. For instance, derivatives showed selective toxicity towards hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines with IC50 values ranging from 50 to 200 µM . Although specific data on this compound is limited, the structural similarities suggest potential anticancer activity.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the biological mechanisms of compounds like this one. Phosphorus-containing compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The inhibition rates and IC50 values for similar compounds indicate potential therapeutic applications in conditions like Alzheimer’s disease.
Case Studies
A notable case study involved the synthesis and biological evaluation of related phosphorinane derivatives that were tested for their ability to inhibit AChE and BuChE. The results demonstrated varying degrees of inhibition with some derivatives achieving IC50 values as low as 4 µM for BuChE . These findings suggest that modifications to the phosphorinane structure can enhance biological activity.
Properties
IUPAC Name |
2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-13-18(11,14-6-9)17-19(12)15-7-10(3,4)8-16-19/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOQUUWIIIVSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193900 | |
Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-52-2 | |
Record name | 1,3,2-Dioxaphosphorinane, 2,2′-oxybis[5,5-dimethyl-, 2,2′-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4090-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-OXYBIS(5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE) 2,2'-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58L8KJK3PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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